molecular formula C20H18FN3OS B2751963 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone CAS No. 1203333-87-2

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone

Cat. No.: B2751963
CAS No.: 1203333-87-2
M. Wt: 367.44
InChI Key: PFYFUDNCTZVQJB-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone is an intriguing compound known for its potential applications in scientific research and industry. This compound combines elements of isoquinoline, thiazole, and fluorophenyl groups, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Isoquinoline Derivative

    • Reagents: Isoquinoline, acetic acid, bromine.

    • Conditions: Heating under reflux.

    • Reaction: Isoquinoline reacts with acetic acid and bromine to form 3,4-dihydroisoquinoline.

  • Step 2: Synthesis of Thiazole Derivative

    • Reagents: 4-fluoroaniline, thioglycolic acid, phosphorus pentasulfide.

    • Reaction: 4-fluoroaniline reacts with thioglycolic acid and phosphorus pentasulfide to form 2-(2-(4-fluorophenyl)amino)thiazole.

  • Step 3: Coupling Reaction

    • Reagents: 3,4-dihydroisoquinoline, 2-(2-(4-fluorophenyl)amino)thiazole.

    • Conditions: Room temperature, using a coupling agent like DCC (dicyclohexylcarbodiimide).

    • Reaction: Coupling of the synthesized isoquinoline and thiazole derivatives results in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone.

Industrial Production Methods

The industrial synthesis of this compound would follow the same basic steps but would require scaled-up equipment and optimization of reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.

  • Reduction: Reduction reactions can occur, potentially reducing the thiazole ring or the ketone group.

  • Substitution: Substitution reactions may happen at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various halogenating agents, nitrating agents, or other electrophiles.

Major Products Formed

  • Oxidation: Oxidized isoquinoline derivatives.

  • Reduction: Reduced thiazole or ketone forms.

  • Substitution: Aromatic rings substituted with different functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: This compound can act as a ligand in metal-catalyzed reactions.

  • Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine

  • Drug Development: Investigated for its potential as a drug candidate due to its bioactive structure.

  • Diagnostic Agents: Used in the development of diagnostic tools due to its fluorescent properties.

Industry

  • Material Science: Applied in the creation of new materials with specific electronic or optical properties.

Mechanism of Action

This compound exerts its effects by interacting with various molecular targets. For instance, the isoquinoline moiety may bind to specific receptors or enzymes, while the thiazole and fluorophenyl groups contribute to the overall binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)ethanone

  • 1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-(2-((4-bromophenyl)amino)thiazol-4-yl)ethanone

Uniqueness

What sets 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)ethanone apart is its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the fluorophenyl group is particularly noteworthy, as it can significantly affect the compound's reactivity and interactions.

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Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-5-7-17(8-6-16)22-20-23-18(13-26-20)11-19(25)24-10-9-14-3-1-2-4-15(14)12-24/h1-8,13H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYFUDNCTZVQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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